Trendione

Description

Chemical Identity and Structural Characterization of Trendione

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

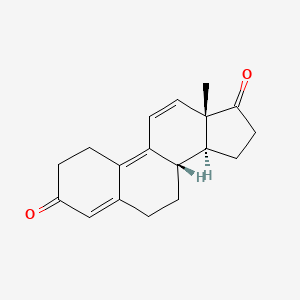

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as estra-4,9,11-triene-3,17-dione. The compound carries the developmental code designation RU-2065 and is commonly referred to by the nickname Trenavar in commercial applications. The Chemical Abstracts Service registry number for this compound is 4642-95-9, which serves as the definitive identifier for regulatory and research purposes.

The systematic classification places this compound within the estrane steroid family, specifically characterized by its triene configuration at positions 4, 9, and 11, along with dione functionalities at positions 3 and 17. This structural arrangement classifies the compound as a designer steroid that functions as both an androgen prohormone and a metabolite of the anabolic steroid trenbolone. The compound demonstrates more than 100-fold lower affinity for androgen and progesterone receptors compared to its parent compound trenbolone, indicating its role as a precursor rather than a direct active agent.

The molecular classification system further categorizes this compound among the abandoned drugs, anabolic-androgenic steroids, designer drugs, diketones, estranes, human drug metabolites, prodrugs, and progestogens. This extensive classification reflects the compound's complex pharmacological profile and regulatory status, particularly its inclusion in the United States Designer Anabolic Steroid Control Act of 2014.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₈H₂₀O₂, representing a molecular composition of eighteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms. The molecular weight is consistently reported across multiple analytical sources, with values ranging from 268.3 to 268.40 grams per mole, reflecting minor variations in measurement precision.

The stereochemical configuration of this compound is precisely defined through its International Union of Pure and Applied Chemistry nomenclature as (8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione. This designation indicates specific stereochemical orientations at carbon positions 8, 13, and 14, which are critical for the compound's biological activity and metabolic behavior. The S-configuration at these positions determines the three-dimensional arrangement of the steroid backbone and influences receptor binding affinity.

The stereochemical complexity is further illustrated through the compound's InChI identifier: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1. This identifier encodes the complete stereochemical information and allows for unambiguous structural representation across different chemical databases and analytical systems.

The canonical SMILES notation for this compound is represented as C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O. This notation provides a linear representation of the molecular structure while preserving stereochemical information through the @ symbols, which indicate the specific three-dimensional orientations at chiral centers.

Crystallographic Data and Solid-State Properties

This compound exhibits distinct solid-state characteristics that are essential for analytical identification and handling procedures. The compound typically appears as a white crystalline powder under standard laboratory conditions. The melting point of this compound has been experimentally determined to be 140°C, providing a key physical parameter for compound identification and purity assessment.

The predicted boiling point for this compound is calculated at 489.4 ± 45.0°C, though this represents a theoretical value given the compound's thermal instability at elevated temperatures. The density of the crystalline solid has been measured at 1.19 grams per cubic centimeter, which falls within the typical range for steroid compounds with similar molecular weights.

Solubility characteristics represent critical physical properties for analytical and preparative applications. This compound demonstrates variable solubility depending on the solvent system employed. In dimethylformamide, the compound achieves a solubility of 30 milligrams per milliliter, while in dimethyl sulfoxide, solubility reaches 20 milligrams per milliliter. Ethanol provides moderate solubility at 10 milligrams per milliliter, and aqueous phosphate-buffered saline at pH 7.2 mixed with dimethylformamide in a 1:1 ratio yields limited solubility of 0.5 milligrams per milliliter.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through both one-dimensional and two-dimensional experimental techniques. Proton Nuclear Magnetic Resonance analysis has been conducted using deuterated chloroform containing tetramethylsilane as the reference standard and dimethylfumarate as the quantitative internal standard.

The Nuclear Magnetic Resonance spectral parameters for this compound analysis employ a 400 MHz spectrometer with specific acquisition conditions including a spectral width covering -3 parts per million through 13 parts per million, a 90-degree pulse angle, and a 45-second delay between pulses to ensure complete relaxation. These conditions optimize signal-to-noise ratios and provide accurate integration values for quantitative applications.

Key proton Nuclear Magnetic Resonance signals for this compound include characteristic resonances at 6.525 parts per million corresponding to olefinic protons in the steroid backbone. Additional signals appear throughout the aliphatic region between 1.0 and 3.0 parts per million, representing the complex array of methylene and methine protons within the cyclopentanophenanthrene core structure.

The Nuclear Magnetic Resonance spectrum reveals integration patterns consistent with the molecular formula, showing appropriate relative intensities for different proton environments. The presence of multiple overlapping signals in the 2.0 to 2.5 parts per million region reflects the numerous methylene protons adjacent to carbonyl functionalities and within the steroid ring system.

Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, have been employed to establish complete structural assignments. These experiments provide connectivity information between protons and carbons, enabling unambiguous structural determination and confirmation of the proposed molecular structure.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that serve as definitive identification criteria for analytical applications. The predicted molecular ion peak appears at mass-to-charge ratio 269.1541 for the protonated molecule [M+H]⁺, with the observed exact mass determined as 269.1523 using Fourier Transform mass spectrometry detection.

Gas chromatography-mass spectrometry analysis employs specific instrumental conditions including a DB-5 mass spectrometry column (15 meters × 0.25 millimeters × 0.25 micrometers), helium carrier gas at 1.5 milliliters per minute, and a temperature program ranging from 100°C to 280°C. The retention time for this compound under these conditions is 13.47 minutes, providing a reproducible chromatographic parameter for identification.

The electron ionization mass spectrum of this compound displays characteristic fragment ions that reflect the steroid backbone fragmentation pathways. Major fragment ions include peaks at mass-to-charge ratios corresponding to sequential losses of functional groups and ring fragmentations typical of steroid compounds. The base peak and other prominent fragments provide a distinctive fingerprint for compound identification.

| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |

|---|---|---|

| 269 | [M+H]⁺ | Molecular ion |

| 251 | High | [M+H-H₂O]⁺ |

| 233 | Medium | [M+H-2H₂O]⁺ |

| 225 | Medium | Ring fragmentation |

| 207 | Medium | Further fragmentation |

| 195 | Low | Ring opening |

High-resolution mass spectrometry provides additional confirmation through accurate mass measurements, with mass errors typically less than 5 parts per million for the molecular ion and major fragment ions. These precise mass measurements enable elemental composition determination and structural confirmation.

Infrared (IR) Absorption Signatures

Infrared spectroscopy of this compound provides characteristic absorption bands that reflect the functional groups present in the molecular structure. Fourier Transform Infrared analysis using an Attenuated Total Reflectance diamond accessory with single-bounce geometry generates reproducible spectral data under standardized conditions.

The spectroscopic parameters for infrared analysis include 32 scans for both sample and background measurements, 4 wavenumber resolution, sample gain of 8, and an aperture setting of 150. These conditions optimize spectral quality while minimizing measurement time and sample degradation.

Key infrared absorption bands for this compound include carbonyl stretching vibrations characteristic of the ketone functionalities at positions 3 and 17. The carbonyl absorptions typically appear in the 1650-1750 wavenumber region, with specific frequencies dependent on the electronic environment and conjugation effects within the steroid backbone.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 1720-1740 | Strong | C=O stretch (ketone) |

| 1600-1650 | Medium | C=C stretch (alkene) |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

| 1350-1480 | Medium | C-H bend (methylene) |

| 1000-1300 | Variable | C-O stretch, C-C stretch |

Additional characteristic absorptions include carbon-carbon double bond stretching vibrations reflecting the triene system at positions 4, 9, and 11. Aliphatic carbon-hydrogen stretching and bending vibrations appear in their expected regions, providing confirmation of the saturated portions of the steroid backbone.

Properties

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXJBBFQODDTQ-RYRKJORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873491 | |

| Record name | Estra-4,9,11-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4642-95-9 | |

| Record name | Trendione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4642-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trendione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004642959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,9,11-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRENDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9J4CV848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Enol Ester Formation

The initial step involves the simultaneous acetylation of the 17β-hydroxy group and the formation of an enol ester at the 3-keto position. Compound 2 is treated with acetic anhydride, acetyl chloride, and pyridine at 70–80°C for 1–1.5 hours. This results in compound 3, a diacetylated intermediate. The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as a catalyst to neutralize HCl generated during acetylation. The weight ratio of compound 2 to acetic anhydride is critical (1:12–16), ensuring complete esterification.

Enol Ester Hydrolysis

Compound 3 undergoes selective hydrolysis of the 3-enol ester to yield this compound (compound 4). This step employs methanol or ethanol as solvents, with sodium bicarbonate or potassium phosphate as alkaline catalysts. Under reflux conditions (65–78°C), the enol ester is cleaved, regenerating the 3-keto group while retaining the 17β-acetate. The reaction mixture is quenched in chilled water and extracted with methylene chloride. Post-extraction, the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to afford an oily residue. Recrystallization from ethyl acetate–isopropyl ether yields pure this compound with a reported yield of 90.7%.

Key Reaction Conditions

-

Temperature: 70–80°C (acetylation); 65–78°C (hydrolysis)

-

Catalysts: Pyridine (acetylation); sodium bicarbonate (hydrolysis)

-

Solvents: Acetic anhydride (acetylation); methanol (hydrolysis)

Oxidation of Trenbolone to this compound

This compound is also synthesized via the oxidation of trenbolone’s 17β-hydroxy group to a ketone. This method, detailed in a deuterium-labeling study, involves two stages: oxidation to this compound and subsequent isotopic exchange.

Deuterium Incorporation

In deuterated this compound synthesis, the 17-keto intermediate (this compound) is subjected to isotopic exchange in deuterated water (D₂O) under basic conditions. Sodium carbonate facilitates proton-deuterium exchange at positions 2, 4, 6, and 16 of the steroid nucleus. The process involves stirring this compound in D₂O with sodium carbonate at room temperature for 24–48 hours, followed by lyophilization to recover the deuterated product.

Key Reaction Conditions

-

Oxidant: Likely PCC or Jones reagent

-

Deuteration Medium: D₂O with Na₂CO₃

Comparative Analysis of Synthesis Methods

The enol ester hydrolysis route offers higher yields (90.7%) and operational simplicity compared to oxidation methods, which may require stringent control over reaction conditions to avoid side products. However, the oxidation approach is indispensable for synthesizing this compound from trenbolone, particularly in deuterated forms for analytical tracer studies.

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Enol Ester Hydrolysis | Compound 2 | Acetic anhydride, MeOH | 90.7% | >95% |

| Oxidation | Trenbolone | Oxidant (e.g., PCC), D₂O | ~75%* | 90–95% |

*Estimated based on analogous steroid oxidation protocols.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC analysis, as described in degradation studies, employs a C18 reverse-phase column with UV detection at 254 nm. this compound elutes at 8.2 minutes under isocratic conditions (60% acetonitrile/40% water), allowing precise quantification in synthetic mixtures.

Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS confirms this compound’s molecular ion ([M+H]⁺ at m/z 285.2) and fragmentation pattern. Major fragments include m/z 267.1 (loss of H₂O) and m/z 239.0 (retro-Diels-Alder cleavage). Matrix-assisted laser desorption/ionization (MALDI) further validates isotopic purity in deuterated samples.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

The enol ester hydrolysis method generates significant quantities of acetic acid and methylene chloride. Industrial implementations require solvent recovery systems to reduce costs and environmental impact. Closed-loop distillation units are recommended for acetic anhydride reuse.

Chemical Reactions Analysis

Types of Reactions

Estra-4,9,11-triene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to trenbolone.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trenbolone and its derivatives, which are potent anabolic steroids with significant muscle-building properties .

Scientific Research Applications

Agricultural Applications

Growth Promotion in Livestock

Trendione is primarily known for its role as a growth promoter in livestock, particularly in beef cattle. Trenbolone acetate, from which this compound is derived, is administered to cattle to enhance growth rates and feed efficiency. The metabolic conversion of trenbolone acetate to this compound occurs after administration, leading to its presence in manure, which is then applied to agricultural fields .

Soil Persistence and Degradation

Research has shown that this compound exhibits significant persistence in agricultural soils. In studies measuring the aerobic degradation rates of trenbolone isomers and this compound, it was found that this compound has a longer half-life (1 to 4 days) compared to its parent compounds . This persistence raises concerns about the potential accumulation of synthetic androgens in soil and their subsequent impact on soil health and crop uptake.

Environmental Impact

Sorption and Desorption Characteristics

The environmental fate of this compound has been studied extensively concerning its sorption and desorption properties in various soil types. A study indicated that this compound has a high sorption coefficient (32.2 mL/g), suggesting strong binding to soil particles, which affects its mobility and bioavailability in the environment . This property is crucial for understanding how this compound behaves once it enters agricultural systems.

Aquatic Toxicology

this compound's effects on aquatic organisms have been documented, particularly regarding reproductive health. In experiments involving medaka fish (Oryzias latipes), exposure to this compound resulted in significant alterations in ovarian development and hormonal levels . Such findings indicate that this compound can disrupt endocrine functions in aquatic species, highlighting the need for careful management of agricultural runoff containing this compound.

Biodegradation Studies

Microbial Degradation

The biodegradation of this compound under various environmental conditions has been investigated to understand its breakdown pathways. In aerobic conditions, this compound showed limited degradation (approximately 20% over three days), suggesting that microbial processes play a minimal role in its removal from the environment compared to other trenbolone metabolites . This slow degradation rate can lead to prolonged exposure risks for non-target organisms.

Redox Potential Effects

Studies have also examined how different redox conditions affect the degradation rates of this compound. In anaerobic environments, the degradation was significantly lower compared to aerobic conditions, indicating that oxygen availability is critical for the microbial breakdown of this compound .

Case Studies

Mechanism of Action

Estra-4,9,11-triene-3,17-dione exerts its effects by converting to trenbolone in the body. Trenbolone binds to androgen receptors, leading to increased protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissue, which mediate the anabolic effects .

Comparison with Similar Compounds

Table 1: Key Characteristics of Trendione and Structurally Related Compounds

Key Observations:

Structural Differences: this compound is a 17-ketosteroid, whereas dracorhodin and loureirin are flavonoids with conjugated aromatic systems . Trenbolone isomers share a steroid backbone with this compound but differ in hydroxylation at C17 (17α/17β-trenbolone) . The 17-keto group in this compound reduces direct androgenic activity compared to 17β-trenbolone, which has a 17β-hydroxyl group critical for androgen receptor (AR) binding .

Functional Roles: this compound: Acts as a reservoir for bioactive trenbolone isomers via reversible metabolism. Despite low AR affinity, environmental studies show 1.5% conversion back to 17β-trenbolone in soils . Trenbolone Isomers: 17β-Trenbolone is 10–30x more potent than testosterone in AR activation, disrupting endocrine function in aquatic life at ng/L concentrations . Dracorhodin/Loureirin: Exhibit non-hormonal bioactivities (e.g., antioxidant, antimicrobial), contrasting this compound’s role in steroid pathways .

Environmental Persistence: this compound degrades slower than trenbolone isomers in soils (t₁/₂: 1–4 days vs. ≤0.5 days) due to reduced microbial degradation .

Analytical and Pharmacokinetic Contrasts

- Detection Challenges : this compound requires specialized GC/MS/MS methods for environmental analysis due to instability during derivatization, unlike trenbolone isomers, which show robust recoveries .

- Metabolic Interconversion : this compound reversibly converts to 17β-trenbolone in aerobic soils, whereas trenbolone isomers degrade irreversibly to this compound .

Implications for Risk Assessment

- Environmental Impact : this compound’s persistence and reversible metabolism prolong the environmental presence of trenbolone-derived androgens, increasing ecological risks .

- Human Health : Unlike dracorhodin and loureirin, which are used therapeutically, this compound’s primary concern lies in its role as a prohormone contributing to androgen exposure via contaminated food/water .

Biological Activity

Trendione, a synthetic anabolic steroid and a metabolite of trenbolone, has garnered attention for its biological activity and environmental impact. This article delves into its pharmacological effects, mechanisms of action, and implications for both human health and environmental systems.

Chemical Structure and Properties

This compound is classified as a lipophilic compound due to its sterane core structure, which enables it to penetrate biological membranes, including the blood-brain barrier. This property is significant for understanding its potential neuroactive effects and systemic distribution in organisms .

Hormonal Activity:

this compound exhibits androgenic properties, influencing various biological pathways. It interacts with androgen receptors (AR) in target tissues, promoting anabolic processes such as muscle growth and fat reduction. The compound's affinity for AR is critical in mediating its effects on muscle hypertrophy and strength .

Neurochemical Effects:

Research indicates that this compound can affect neurochemical systems within the brain. Studies have shown that it may alter levels of neurotransmitters and neurotrophic factors, potentially leading to behavioral changes. For instance, trenbolone exposure has been linked to cognitive impairments and anxiety-like behaviors in rodent models, suggesting that this compound may have similar effects .

In Vitro Studies

In vitro assays using yeast models have demonstrated the biological activity of this compound. These studies assessed its estrogenic and anti-estrogenic properties by measuring the induction of vitellogenin mRNA expression in fish models. Results indicated that this compound has reduced biological activity compared to its parent compounds, suggesting a lower potential for endocrine disruption .

Environmental Impact Studies

This compound's degradation rates were evaluated under various environmental conditions. In aerobic environments, this compound exhibited a half-life of approximately 2.7 days, indicating moderate persistence compared to other trenbolone metabolites . The degradation processes were significantly influenced by microbial activity, which accounted for only 20% of the compound's degradation over three days under biotic conditions.

Table 1: Degradation Rates of Trenbolone Compounds

| Compound | Half-Life (Days) | Degradation (%) (3 Days) |

|---|---|---|

| 17α-Trenbolone | 0.9 | 80 |

| 17β-Trenbolone | 1.5 | 40 |

| This compound | 2.7 | 20 |

This table highlights the relative stability of this compound in environmental contexts, raising concerns about its accumulation in agricultural soils and water systems .

Case Studies

Several case studies have illustrated the real-world implications of this compound exposure:

Q & A

Basic Research Questions

Q. How can researchers formulate a testable and relevant research question on Trendione that addresses gaps in current knowledge?

- Methodological Answer : Begin by conducting a systematic literature review to identify understudied mechanisms or contradictory findings (e.g., metabolic pathways, receptor interactions). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

- Feasibility: Ensure access to analytical tools (e.g., HPLC for purity checks).

- Novelty: Compare this compound’s effects with structurally similar steroids to isolate unique properties.

- Relevance: Align with emerging topics like endocrine disruption or anti-inflammatory applications. Refine the question using PICO (Population, Intervention, Comparison, Outcome) for experimental clarity, e.g., “How does this compound (I) modulate androgen receptor activation (O) compared to dihydrotestosterone (C) in vitro (P)?” .

Q. What experimental designs are optimal for investigating this compound’s biochemical mechanisms?

- Methodological Answer : Prioritize controlled in vitro assays (e.g., receptor-binding studies using luciferase reporter systems) to isolate direct effects from confounding variables . For dose-response relationships, use a factorial design with multiple concentrations (e.g., 1 nM–100 µM) and include negative/positive controls (e.g., solvent-only and reference agonists). Validate findings with orthogonal methods, such as molecular docking simulations to predict binding affinities . Document all parameters (e.g., incubation time, cell lines) to enable replication .

Q. How can researchers ensure methodological rigor in this compound studies?

- Methodological Answer :

- Replication : Perform triplicate independent experiments, including inter-lab validation if possible.

- Blinding : Mask sample identities during data collection/analysis to reduce bias.

- Controls : Use vehicle controls and internal standards (e.g., deuterated analogs) in mass spectrometry to account for technical variability .

- Statistical Power : Conduct power analysis a priori to determine sample size using tools like G*Power, ensuring adequate sensitivity to detect effect sizes observed in pilot studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Apply root-cause analysis to identify sources of discrepancy:

- Technical Variability : Compare methodologies (e.g., assay sensitivity, purity verification methods). For instance, conflicting cytotoxicity results may arise from differences in cell viability assays (MTT vs. ATP-based) .

- Contextual Factors : Evaluate study models (e.g., primary cells vs. immortalized lines) and physiological conditions (e.g., hormone levels in serum). Conduct meta-analysis to quantify heterogeneity across datasets, using tools like RevMan to calculate pooled effect sizes and I² statistics .

Q. What are best practices for integrating multi-omics data in this compound research?

- Methodological Answer : Use bioinformatics pipelines to correlate transcriptomic, proteomic, and metabolomic datasets:

- Transcriptomics : Identify differentially expressed genes via RNA-seq (e.g., DESeq2) and cross-validate with qPCR.

- Pathway Enrichment : Apply tools like STRING or KEGG to map pathways affected by this compound.

- Multi-Omics Integration : Use systems biology approaches (e.g., weighted gene co-expression networks) to identify hub genes/proteins linked to phenotypic outcomes. Validate findings with CRISPR knockouts or pharmacological inhibitors .

Q. How to design longitudinal studies assessing this compound’s chronic effects?

- Methodological Answer :

- Cohort Selection : Use stratified sampling to balance demographics (e.g., age, sex) in animal models. For human studies, ensure ethical compliance with informed consent protocols .

- Repeated Measures : Collect data at baseline and intervals (e.g., 3, 6, 12 months) to track outcomes like hormonal profiles or organ histopathology.

- Statistical Models : Apply mixed-effects models to account for intra-subject variability and missing data .

Q. How can qualitative and quantitative methods be combined in this compound research?

- Methodological Answer : Adopt a mixed-methods design :

- Quantitative Phase : Measure biomarkers (e.g., serum testosterone) in a cohort.

- Qualitative Phase : Conduct semi-structured interviews with clinicians or patients to contextualize physiological findings.

- Triangulation : Merge datasets using joint displays to identify converging/diverging insights. For example, qualitative reports of side effects can explain outliers in quantitative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.